molecular formula C19H17BrN4O4 B2779891 1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1052603-53-8

1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2779891
CAS No.: 1052603-53-8
M. Wt: 445.273
InChI Key: VIWUDRCCCUCZBH-UHFFFAOYSA-N
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Description

1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C19H17BrN4O4 and its molecular weight is 445.273. The purity is usually 95%.
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Properties

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O4/c1-27-13-5-3-12(4-6-13)24-18(25)16-17(19(24)26)23(22-21-16)10-11-9-14(28-2)7-8-15(11)20/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUDRCCCUCZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=CC(=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a pyrrolotriazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H17BrN2O2
  • Molecular Weight : 337.216 g/mol
  • CAS Number : 848142-46-1

Anticancer Activity

Research has indicated that pyrrolotriazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
AHeLa15Caspase activation
BMCF-710Cell cycle arrest
CA54920Apoptosis induction

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Regulation : It influences the expression of cyclins and CDKs, leading to cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Mechanism : The antimicrobial activity is hypothesized to be due to disruption of bacterial cell membranes and interference with protein synthesis.

Case Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice bearing xenograft tumors showed that treatment with the compound significantly reduced tumor size compared to controls. The study reported a tumor reduction rate of approximately 60% after four weeks of treatment.

Case Study 2: Antimicrobial Testing in Clinical Isolates

Clinical isolates from patients with bacterial infections were tested for susceptibility to the compound. Results indicated a high susceptibility rate among Staphylococcus aureus strains, suggesting potential clinical relevance in treating resistant infections.

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